![molecular formula C19H14F3NO3 B2567881 4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 499229-40-2](/img/structure/B2567881.png)
4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a useful research compound. Its molecular formula is C19H14F3NO3 and its molecular weight is 361.32. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis
4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been studied in the context of polymer synthesis. Specifically, its reactivity in Diels-Alder and ene reactions with bis-triazolinediones suggests potential applications in creating alternating copolymers. These reactions are noted for being rapid and efficient, taking place at temperatures ranging from 0°C to room temperature (Mallakpour & Butler, 1985).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of 4-hydroxy-6,9-difluorobenz[g]isoquinoline-5,10-dione and its analogs. These compounds have shown potential for further chemical transformations, leading to a variety of heterocyclic compounds. This indicates the versatility of 4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione in synthesizing diverse chemical structures (Krapcho et al., 1995).
Biological Evaluation
A study explored the synthesis of naphthalene-1,4-dione derivatives through a pseudo four-component reaction using various reagents and catalysts. The synthesized compounds were screened for in vitro antioxidant and anti-inflammatory activities, indicating potential biological applications (Kumar, Sribalan, & Padmini, 2017).
Chemical Stability and Reactivity Studies
Phenylcyclobutadienoquinone and related compounds have been synthesized and studied for their unique stability and reactivity. These compounds, derived from similar chemical structures, demonstrate interesting acid strength and stability characteristics, which are important for understanding the chemical behavior of related compounds (Smutny, Caserio, & Roberts, 1960).
Mechanism of Action
Target of Action
The trifluoromethyl group, which is a part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
Trifluoromethylated compounds have been found to possess special activities .
properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-2-26-11-16-14-8-3-4-9-15(14)17(24)23(18(16)25)13-7-5-6-12(10-13)19(20,21)22/h3-11H,2H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBUXYWTDGDDQ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
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